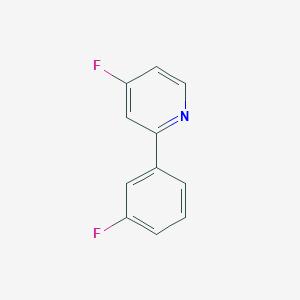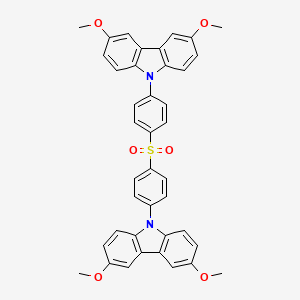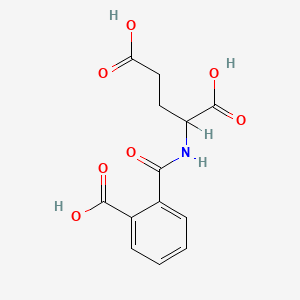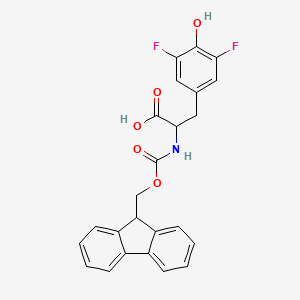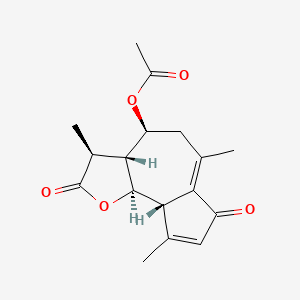![molecular formula C13H23NO3 B12303732 tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)
tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-[(1R,3S)-3-acétyl-2,2-diméthylcyclobutyl]carbamate: est un composé organique synthétique appartenant à la classe des carbamates. Les carbamates sont largement utilisés dans divers domaines, notamment la pharmacie, l'agriculture et la synthèse chimique. Ce composé particulier est caractérisé par sa structure cyclobutylique unique, qui lui confère des propriétés chimiques et une réactivité spécifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du N-(tert-butyl)-[(1R,3S)-3-acétyl-2,2-diméthylcyclobutyl]carbamate implique généralement les étapes suivantes:
Formation du cycle cyclobutylique: Le cycle cyclobutylique est synthétisé par une série de réactions de cyclisation, souvent à partir de précurseurs facilement disponibles.
Introduction du groupe acétyle: Le groupe acétyle est introduit par des réactions d'acétylation, en utilisant des réactifs tels que l'anhydride acétique ou le chlorure d'acétyle.
Formation du carbamate: L'étape finale implique la formation du groupe carbamate en faisant réagir l'intermédiaire avec de l'isocyanate de tert-butyle dans des conditions contrôlées.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des procédés en continu afin d'améliorer l'efficacité et le rendement. Les systèmes de micro-réacteurs à flux se sont avérés efficaces dans la synthèse des esters de tert-butyle, offrant une approche plus durable et évolutive .
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, souvent en utilisant des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction: Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution: Les réactions de substitution, en particulier la substitution nucléophile, peuvent se produire au niveau du groupe carbamate.
Réactifs et conditions courants:
Oxydation: Peroxyde d'hydrogène, permanganate de potassium et autres oxydants.
Réduction: Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution: Nucléophiles tels que les amines ou les alcools.
Produits principaux: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désacétylés.
Applications De Recherche Scientifique
Chimie: En chimie, le N-(tert-butyl)-[(1R,3S)-3-acétyl-2,2-diméthylcyclobutyl]carbamate est utilisé comme intermédiaire dans la synthèse de molécules plus complexes. Sa structure unique en fait un élément de construction précieux pour le développement de nouveaux composés.
Biologie: En recherche biologique, ce composé peut être utilisé pour étudier les interactions enzymatiques et les voies métaboliques. Son groupe carbamate peut interagir avec diverses cibles biologiques, fournissant des informations sur les mécanismes enzymatiques.
Médecine: En médecine, les carbamates sont connus pour leurs applications thérapeutiques potentielles. Ce composé peut être exploré pour ses propriétés pharmacologiques, y compris son potentiel en tant qu'inhibiteur ou modulateur enzymatique.
Industrie: Dans le secteur industriel, ce composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés. Sa réactivité unique le rend adapté à diverses applications, notamment les revêtements et les polymères.
Mécanisme d'action
Le mécanisme d'action du N-(tert-butyl)-[(1R,3S)-3-acétyl-2,2-diméthylcyclobutyl]carbamate implique son interaction avec des cibles moléculaires spécifiques. Le groupe carbamate peut former des liaisons covalentes avec les sites actifs des enzymes, conduisant à l'inhibition ou à la modulation de l'activité enzymatique. Cette interaction peut affecter diverses voies biochimiques, selon l'enzyme spécifique ciblée.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparaison Avec Des Composés Similaires
Composés similaires:
- N-(tert-butyl)-[(1R,3S)-3-aminocyclopentyl]carbamate
- N-(tert-butyl)-[(1S,3R)-3-hydroxycyclopentyl]carbamate
- N-(tert-butyl)-[(1R,3R)-3-aminocyclopentyl]carbamate
Comparaison:
- Différences structurelles: Bien que ces composés partagent le groupe carbamate de tert-butyle, ils diffèrent par la structure du cycle cycloalkyle et les substituants qui y sont attachés.
- Réactivité: La présence de différents groupes fonctionnels (par exemple, acétyle, amino, hydroxy) affecte leur réactivité et les types de réactions qu'ils subissent.
- Applications: Chaque composé peut avoir des applications distinctes en fonction de ses propriétés uniques. Par exemple, le composé acétylé peut être plus adapté à certaines applications synthétiques, tandis que les dérivés amino ou hydroxy peuvent être préférables dans les études biologiques.
Conclusion
Le N-(tert-butyl)-[(1R,3S)-3-acétyl-2,2-diméthylcyclobutyl]carbamate est un composé polyvalent ayant une large gamme d'applications en chimie, biologie, médecine et industrie. Sa structure et sa réactivité uniques en font un outil précieux pour la recherche scientifique et les procédés industriels.
Propriétés
IUPAC Name |
tert-butyl N-(3-acetyl-2,2-dimethylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-8(15)9-7-10(13(9,5)6)14-11(16)17-12(2,3)4/h9-10H,7H2,1-6H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPHIYJPTMJYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid](/img/structure/B12303654.png)




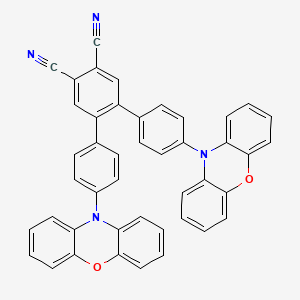
![Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B12303695.png)


